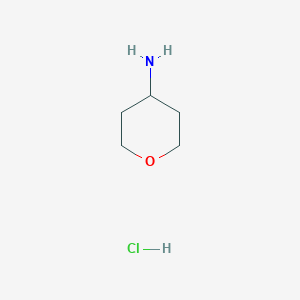

4-Aminotetrahydropyran hydrochloride

説明

The exact mass of the compound 4-Aminotetrahydropyran hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 112471. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Aminotetrahydropyran hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Aminotetrahydropyran hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

oxan-4-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-5-1-3-7-4-2-5;/h5H,1-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZSCXIYGVEHOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80656948 | |

| Record name | Oxan-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33024-60-1 | |

| Record name | Tetrahydro-2H-pyran-4-amine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33024-60-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 112471 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033024601 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33024-60-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxan-4-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80656948 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-Pyran-4-amine, tetrahydro-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.728 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Aminotetrahydropyran hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Oxan-4-amine hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4VE27D8V46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to 4-Aminotetrahydropyran Hydrochloride: A Key Building Block in Modern Drug Discovery

This guide provides a comprehensive technical overview of 4-aminotetrahydropyran hydrochloride (CAS No. 33024-60-1), a pivotal heterocyclic building block in medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, spectral analysis, and strategic applications of this versatile scaffold, grounding all information in established scientific principles and field-proven insights.

Introduction: The Strategic Importance of the Tetrahydropyran Moiety

The tetrahydropyran ring is a privileged scaffold in drug design, second only to the phenyl ring in its frequency within marketed pharmaceuticals.[1] Its three-dimensional structure offers a departure from the flat, aromatic systems that have historically dominated medicinal chemistry, providing access to a broader chemical space and improved pharmacokinetic profiles. 4-Aminotetrahydropyran hydrochloride, as a functionalized derivative, presents a synthetically accessible and highly versatile entry point to this valuable chemical motif. Its hydrochloride salt form enhances its stability and solubility in polar solvents, making it amenable to a wide range of reaction conditions.[2] This guide will elucidate the fundamental properties and applications that underscore its significance as a cornerstone in the synthesis of novel therapeutics.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical and spectroscopic properties of 4-aminotetrahydropyran hydrochloride is paramount for its effective utilization in synthesis and drug design.

Core Chemical Properties

The key chemical identifiers and properties of 4-aminotetrahydropyran hydrochloride are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 33024-60-1 | [3][4] |

| Molecular Formula | C₅H₁₂ClNO | [3][4] |

| Molecular Weight | 137.61 g/mol | [3][4] |

| Appearance | White crystalline powder | [2][4] |

| Melting Point | 230-250 °C | [4][5] |

| Solubility | Soluble in polar solvents like water. | [2][6] |

Spectroscopic Characterization

The structural elucidation of 4-aminotetrahydropyran hydrochloride and its derivatives relies heavily on standard spectroscopic techniques.

The IR spectrum of 4-aminotetrahydropyran hydrochloride would be expected to exhibit characteristic absorption bands. Key vibrational modes would include N-H stretching from the ammonium group, C-H stretching from the aliphatic ring, and C-O-C stretching from the ether linkage.

The mass spectrum of 4-aminotetrahydropyran hydrochloride would show a molecular ion peak corresponding to the free base (m/z = 101.15) upon loss of HCl. Fragmentation patterns would likely involve cleavage of the tetrahydropyran ring.

Synthesis and Manufacturing

Several synthetic routes to 4-aminotetrahydropyran and its hydrochloride salt have been developed, each with distinct advantages and considerations for scalability and functional group tolerance.

Reductive Amination of Tetrahydropyran-4-one

A common and efficient method for the synthesis of 4-aminotetrahydropyran is the reductive amination of tetrahydropyran-4-one. This two-step, one-pot reaction involves the formation of an imine or enamine intermediate, followed by reduction to the desired amine.

Experimental Protocol: Reductive Amination

-

Reaction Setup: To a solution of tetrahydropyran-4-one in a suitable solvent (e.g., methanol, ethanol, or dichloromethane), add an ammonia source (e.g., ammonium acetate, ammonia in methanol).

-

Imine Formation: Stir the mixture at room temperature to facilitate the formation of the imine intermediate.

-

Reduction: Add a reducing agent (e.g., sodium cyanoborohydride, sodium triacetoxyborohydride, or catalytic hydrogenation with H₂/Pd-C) portion-wise to the reaction mixture.

-

Work-up: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction with water and extract the product with an organic solvent.

-

Purification and Salt Formation: Purify the crude amine by distillation or chromatography. Dissolve the purified amine in a suitable solvent (e.g., diethyl ether, dioxane) and treat with a solution of HCl in the same or a miscible solvent to precipitate the hydrochloride salt. Filter and dry the solid to obtain 4-aminotetrahydropyran hydrochloride.

Hydrogenation of 4-(Hydroxyimino)tetrahydropyran

Another established method involves the hydrogenation of the corresponding oxime.[4]

Experimental Protocol: Oxime Hydrogenation

-

Reaction Setup: A mixture of 4-(hydroxyimino)-3,5,6-trihydro-2H-pyran and a catalyst (e.g., Raney Nickel) in a suitable solvent like ethanol is placed in a hydrogenation reactor.[4]

-

Hydrogenation: The mixture is hydrogenated under pressure (e.g., 90 psi) at room temperature for an extended period (e.g., 3 days).[4]

-

Work-up: The catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated.[4]

-

Salt Formation: The residue is dissolved in methanol and treated with a solution of HCl in dioxane (e.g., 4 N) to yield the hydrochloride salt.[4]

Prins Cyclization Approach

For the synthesis of functionalized tetrahydropyran scaffolds, the Prins cyclization offers a powerful alternative.[7] This reaction involves the acid-catalyzed condensation of an alkene with a formaldehyde equivalent to generate a 1,3-dioxane, which can be further transformed into a tetrahydropyran.

Caption: A generalized workflow for the synthesis of 4-aminotetrahydropyran scaffolds via a Prins cyclization approach.[7]

Applications in Drug Discovery and Medicinal Chemistry

4-Aminotetrahydropyran hydrochloride is a valuable building block for the synthesis of a wide range of biologically active molecules. The tetrahydropyran ring often serves as a bioisosteric replacement for a cyclohexane ring, with the oxygen atom potentially improving solubility and providing a hydrogen bond acceptor.

As a Scaffold for Novel Therapeutics

The rigid, three-dimensional structure of the tetrahydropyran ring is utilized to orient functional groups in a defined spatial arrangement, which can lead to enhanced binding affinity and selectivity for biological targets. This scaffold has been incorporated into molecules targeting a variety of diseases, including cancer.[8]

In the Synthesis of Kinase Inhibitors

The 4-amino group provides a convenient handle for the introduction of various substituents, making it a key component in the synthesis of kinase inhibitors. The tetrahydropyran moiety can occupy specific pockets within the ATP-binding site of kinases, contributing to the overall potency and selectivity of the inhibitor.

Modulation of Physicochemical Properties

The incorporation of the 4-aminotetrahydropyran moiety can favorably modulate the physicochemical properties of a drug candidate. The presence of the heteroatom can reduce lipophilicity and improve aqueous solubility, which are critical parameters for oral bioavailability and overall drug-likeness.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions must be observed when handling 4-aminotetrahydropyran hydrochloride.

Hazard Identification

4-Aminotetrahydropyran hydrochloride is classified as harmful if swallowed and causes skin and serious eye irritation.[3] It is crucial to consult the Safety Data Sheet (SDS) for a comprehensive understanding of the potential hazards.[9][10]

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably in a fume hood.[11]

-

Personal Protective Equipment: Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9]

-

Handling Procedures: Avoid contact with skin and eyes.[11] Avoid inhalation of dust.[11] Keep away from heat, sparks, and open flames.[9]

Storage

Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and acids.[9]

Disposal

Dispose of waste material in accordance with local, state, and federal regulations.[9] Do not allow the material to enter drains or waterways.[11]

Caption: A workflow diagram outlining the key steps for the safe handling of 4-aminotetrahydropyran hydrochloride.

Conclusion

4-Aminotetrahydropyran hydrochloride is a cornerstone building block in modern medicinal chemistry, offering a unique combination of a privileged three-dimensional scaffold, synthetic accessibility, and favorable physicochemical properties. Its strategic application in drug discovery programs continues to yield novel therapeutic candidates with improved efficacy and pharmacokinetic profiles. A comprehensive understanding of its chemical properties, synthetic routes, and handling requirements, as detailed in this guide, is essential for harnessing its full potential in the development of next-generation pharmaceuticals.

References

-

PubChem. (n.d.). 4-Aminotetrahydropyran hydrochloride. Retrieved from [Link]

-

The Royal Society of Chemistry. (2009). Supplementary Material (ESI) for Chemical Communications. Retrieved from [Link]

-

ResearchGate. (n.d.). Some pyran-containing marketed drugs in preclinical/clinical trials. Retrieved from [Link]

-

Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. [Link]

- Google Patents. (n.d.). US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof.

-

PubChem. (n.d.). 4-Aminotetrahydropyran. Retrieved from [Link]

-

Chemsrc. (2025, August 26). 4-Aminotetrahydropyran. Retrieved from [Link]

-

NIST. (n.d.). 4-Aminoantipyrine hydrochloride. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Tetrahydropyran synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.

Sources

- 1. 4-Aminotetrahydropyran(38041-19-9) 1H NMR spectrum [chemicalbook.com]

- 2. CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]

- 3. 4-Aminotetrahydropyran hydrochloride | C5H12ClNO | CID 44118693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Aminotetrahydropyran hydrochloride | 33024-60-1 [chemicalbook.com]

- 5. 4-Aminotetrahydropyran hydrochloride | 33024-60-1 [amp.chemicalbook.com]

- 6. CAS 38041-19-9: 4-Aminotetrahydropyran | CymitQuimica [cymitquimica.com]

- 7. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. Page loading... [guidechem.com]

- 11. chemicalbook.com [chemicalbook.com]

Foreword: The Strategic Importance of Saturated Heterocycles in Modern Drug Discovery

An In-depth Technical Guide to the Structure Elucidation of 4-Aminotetrahydropyran Hydrochloride

In the landscape of medicinal chemistry, the strategic incorporation of three-dimensional molecular scaffolds is paramount for developing novel therapeutics with improved pharmacological profiles. The tetrahydropyran (THP) ring, a saturated heterocycle, has emerged as a cornerstone of this strategy. Often employed as a bioisosteric replacement for cyclohexyl or phenyl rings, the THP moiety introduces polarity and a hydrogen bond acceptor (the ring oxygen) without significantly increasing lipophilicity, thereby enhancing aqueous solubility and favorably modulating absorption, distribution, metabolism, and excretion (ADME) properties.

Molecular Identity and Physicochemical Properties

Before delving into the analytical workflow, we establish the foundational data for our target compound.

-

Chemical Name: 4-Aminotetrahydropyran hydrochloride

-

IUPAC Name: oxan-4-amine;hydrochloride[8]

-

CAS Number: 33024-60-1

-

Molecular Formula: C₅H₁₂ClNO[8]

Figure 1: Structure of 4-Aminotetrahydropyran Hydrochloride.

The Integrated Analytical Workflow: A Strategy of Orthogonal Confirmation

Figure 2: Logical workflow for structure elucidation.

Mass Spectrometry (MS): The Molecular Blueprint

Expertise & Causality: Our first objective is to confirm the molecular weight and elemental composition. We choose High-Resolution Mass Spectrometry (HRMS) for its ability to provide an exact mass, which is critical for distinguishing between compounds with the same nominal mass but different elemental formulas.[12] Electrospray Ionization (ESI) is the preferred ionization method as it's a "soft" technique ideal for polar, pre-ionized samples like hydrochloride salts, minimizing fragmentation and maximizing the abundance of the molecular ion.[13]

Experimental Protocol: ESI-TOF HRMS

-

Sample Preparation: Prepare a dilute solution (~10 µg/mL) of the sample in a 50:50 mixture of methanol and deionized water.

-

Instrumentation: Infuse the sample into an ESI source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer.

-

Mode: Operate in positive ion mode. The hydrochloride salt will dissociate in solution, and the free amine (4-aminotetrahydropyran) will be protonated.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.

Expected Data & Interpretation

The primary ion observed will be the protonated free base, [C₅H₁₁NO + H]⁺. The chloride ion is not observed in positive mode.

| Parameter | Theoretical Value | Expected Experimental Value | Inference |

| Free Base Formula | C₅H₁₁NO | N/A | Target molecule's free base. |

| Free Base Exact Mass | 101.08406 Da[14] | N/A | Foundational calculation. |

| Observed Ion | [M+H]⁺ | ~102.0913 | Protonated free amine. |

| [M+H]⁺ Exact Mass | 102.09189 Da | Within 5 ppm (e.g., 102.0915) | Confirms the elemental formula C₅H₁₂NO⁺. |

Trustworthiness: Obtaining a mass accuracy within 5 parts-per-million (ppm) of the theoretical value provides extremely high confidence in the assigned elemental composition, effectively ruling out thousands of other potential formulas and validating the first critical piece of the structural puzzle.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Skeleton

Expertise & Causality: NMR is the most powerful tool for elucidating the detailed atomic connectivity of a small molecule.[9][11] By analyzing the chemical environment of every ¹H and ¹³C nucleus, we can piece together the complete molecular skeleton. We employ a suite of 1D and 2D NMR experiments to build a self-consistent structural assignment.

Experimental Protocol: Multi-dimensional NMR

-

Sample Preparation: Dissolve ~10 mg of the sample in 0.6 mL of a deuterated solvent. The choice of solvent is strategic:

-

DMSO-d₆: A polar aprotic solvent that will allow observation of all protons, including the three exchangeable protons on the ammonium (-NH₃⁺) group.

-

D₂O: A polar protic solvent that will cause the -NH₃⁺ protons to exchange with deuterium, leading to their signal disappearing from the ¹H spectrum. This is a key diagnostic test to identify exchangeable protons.

-

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Experiments:

-

¹H NMR (Proton)

-

¹³C NMR (Carbon-13)

-

2D COSY (¹H-¹H Correlation Spectroscopy)

-

2D HSQC (¹H-¹³C Heteronuclear Single Quantum Coherence)

-

¹H NMR: Proton Environments

The proton NMR spectrum reveals the chemical environment and neighboring protons for each unique hydrogen in the molecule. Based on patent literature, the following signals are expected in DMSO-d₆.[15]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| 9.05 | Broad Singlet (bs) | 3H | -NH ₃⁺ | Protons on the positively charged nitrogen are highly deshielded and exchange, leading to a broad signal. |

| 3.87-3.94 | Multiplet (m) | 2H | H-2eq, H-6eq | Protons adjacent to the electronegative ring oxygen are deshielded. Equatorial protons are typically further downfield. |

| 3.27-3.38 | Multiplet (m) | 3H | H-4ax, H-2ax, H-6ax | This complex multiplet likely contains the axial protons at C2/C6 and the proton at C4, all deshielded to varying degrees. |

| 1.82-1.98 | Multiplet (m) | 2H | H-3eq, H-5eq | Equatorial protons at the C3/C5 positions. |

| 1.54-1.74 | Multiplet (m) | 2H | H-3ax, H-5ax | Axial protons at the C3/C5 positions, typically the most shielded in the ring system. |

¹³C NMR: The Carbon Backbone

The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. Due to the molecule's symmetry (a plane passing through O, C4, and N), we expect only three signals for the five ring carbons.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~65-70 | C -2, C -6 | Carbons directly attached to the electronegative oxygen are the most deshielded. |

| ~45-50 | C -4 | The carbon bearing the electron-withdrawing ammonium group. |

| ~30-35 | C -3, C -5 | Aliphatic carbons beta to the oxygen and nitrogen. |

2D NMR: Definitive Connectivity Map

Expertise & Causality: While 1D NMR allows for strong hypotheses, 2D NMR provides definitive proof of connectivity.

-

COSY confirms proton-proton couplings. We expect to see cross-peaks connecting H2↔H3, H3↔H4, H4↔H5, and H5↔H6, confirming the contiguous spin system of the ring.

-

HSQC correlates each proton directly to the carbon it is attached to. This allows us to unambiguously assign the proton multiplets to their corresponding carbon signals from the ¹³C spectrum.

Sources

- 1. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sygnaturediscovery.com [sygnaturediscovery.com]

- 3. researchgate.net [researchgate.net]

- 4. CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-Aminotetrahydropyran | 38041-19-9 [chemicalbook.com]

- 7. CAS 38041-19-9: 4-Aminotetrahydropyran | CymitQuimica [cymitquimica.com]

- 8. 4-Aminotetrahydropyran hydrochloride | C5H12ClNO | CID 44118693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 12. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-Aminotetrahydropyran | C5H11NO | CID 419223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 4-Aminotetrahydropyran hydrochloride synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic Acid

A Note on Chemical Identification: Initial inquiries regarding CAS number 33024-60-1 lead to the identification of Tetrahydro-2H-pyran-4-amine hydrochloride. However, the context of in-depth analysis for pharmaceutical research and development strongly suggests a focus on a more complex and biologically relevant molecule. This guide will, therefore, focus on 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid , correctly identified by CAS number 3919-74-2 . This compound is a known key intermediate and a process-related impurity in the synthesis of the semi-synthetic penicillin antibiotic, flucloxacillin.[1] Its thorough characterization is paramount for quality control and safety assessment in pharmaceutical manufacturing.

Physicochemical Properties

3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is a heterocyclic carboxylic acid that presents as a white to cream or pale brown powder at room temperature.[1] A comprehensive summary of its physicochemical properties is provided below.

| Property | Value | Source(s) |

| CAS Number | 3919-74-2 | [1][2] |

| Molecular Formula | C₁₁H₇ClFNO₃ | [2][3] |

| Molecular Weight | 255.63 g/mol | [2][3][4] |

| IUPAC Name | 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid | [2] |

| Appearance | White to cream or pale brown powder/solid | [1][5] |

| Melting Point | 201°C to 203°C | |

| pKa (Predicted) | 2.13 ± 0.25 | [6] |

| Solubility | Chloroform (Slightly, Heated), Methanol (Very Slightly) | [6] |

| InChI Key | REIPZLFZMOQHJT-UHFFFAOYSA-N | [2][7] |

| SMILES | CC1=C(C(=O)O)C(=NO1)C1=C(F)C=CC=C1Cl | [5] |

Spectral Data for Structural Elucidation

Definitive structural confirmation of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid relies on a combination of spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the methyl and aromatic protons.

-

¹H-NMR (CDCl₃) δ: 2.87 (3H, s), 7.08 (1H, t, J=8.8Hz), 7.33 (1H, t, J=8.0Hz), 7.41-7.47 (1H, m).

Mass Spectrometry

Mass spectrometry data confirms the molecular weight of the compound.

-

Mass Spectrum: Key fragments can be observed that correspond to the molecular structure.

Synthesis and Chemical Reactivity

As a crucial reference standard for a pharmaceutical impurity, understanding the synthesis of 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid is essential. It can be formed during the synthesis of flucloxacillin or as a degradation product.[1] Independent synthesis is often necessary for its use as a reference standard in analytical methods.[1]

A general synthetic approach involves the reaction of a β-ketoester with hydroxylamine, followed by modifications to the phenyl and carboxyl groups.[1][4] The carboxylic acid functional group allows for typical reactions such as esterification and amidation.[1][4] While the isoxazole ring is generally stable, it can be susceptible to cleavage under certain conditions.[1][4]

Caption: A simplified representation of the synthesis pathway.

Analytical Methodology: Quantification as a Pharmaceutical Impurity

The primary analytical application for this compound is its quantification as an impurity in flucloxacillin preparations. A validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the standard approach.

General Workflow for Pharmaceutical Impurity Analysis

The logical flow for identifying and quantifying impurities in an Active Pharmaceutical Ingredient (API) is outlined below.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Buy 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 [smolecule.com]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | C11H7ClFNO3 | CID 77520 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. L10092.18 [thermofisher.com]

- 6. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 3919-74-2 [m.chemicalbook.com]

- 7. 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic… [cymitquimica.com]

An In-depth Technical Guide to the Synthesis of 4-Aminotetrahydropyran Hydrochloride from Tetrahydro-4H-pyran-4-one

Abstract

4-Aminotetrahydropyran hydrochloride is a pivotal building block in contemporary drug discovery and medicinal chemistry, prized for its role in introducing the sp³-rich tetrahydropyran scaffold into novel chemical entities.[1] This motif often confers advantageous pharmacokinetic properties, including enhanced solubility and metabolic stability. This guide provides a comprehensive overview of the predominant synthetic strategy for its preparation: the reductive amination of the readily accessible starting material, tetrahydro-4H-pyran-4-one.[2][3] We will delve into the mechanistic underpinnings of this transformation, critically evaluate key reagent choices, and provide detailed, field-proven experimental protocols suitable for implementation by researchers and drug development professionals.

The Core Synthetic Strategy: Reductive Amination

The conversion of a ketone to an amine is most effectively and commonly achieved through reductive amination. This process is fundamentally a two-stage transformation that can often be executed in a single reaction vessel ("one-pot").[4]

-

Imine/Iminium Ion Formation: The process begins with the reaction between the carbonyl group of tetrahydro-4H-pyran-4-one and an ammonia source. This nucleophilic addition forms a carbinolamine intermediate, which subsequently dehydrates under mildly acidic conditions to yield a transient imine, which is protonated to form a more reactive iminium ion.[4][5]

-

Reduction: The electrophilic carbon-nitrogen double bond of the iminium ion is then selectively reduced by a hydride-based reducing agent or through catalytic hydrogenation to furnish the final saturated amine.[4][6]

Mechanistic Pathway

The efficiency of reductive amination hinges on controlling the equilibrium between the starting materials and the iminium ion, and the subsequent irreversible reduction. Mildly acidic conditions (typically pH 5-7) are crucial; they are acidic enough to catalyze the dehydration of the carbinolamine but not so acidic as to cause significant degradation of the hydride reagent or protonate the amine nucleophile, rendering it unreactive.[6][7]

Caption: Mechanism of Reductive Amination and Salt Formation.

Critical Reagent Evaluation: The Causality Behind Experimental Choices

The success, scalability, and safety of the synthesis are dictated by the judicious selection of the amine source, reducing agent, and solvent.

Amine Source

While gaseous ammonia can be used, its handling difficulties make ammonia salts a more practical choice for laboratory-scale synthesis.

-

Ammonium Acetate (NH₄OAc): This is a widely used reagent. It serves as both the ammonia source and a buffer to maintain a suitable pH for iminium ion formation.[8][9]

-

Ammonium Formate (NH₄OOCH): In combination with a catalyst like Palladium on carbon (Pd/C), this reagent can serve as both the ammonia source and the hydrogen source for the reduction (transfer hydrogenation), offering an operationally simple procedure.[10]

Reducing Agent

The choice of reducing agent is the most critical variable, impacting selectivity, safety, and reaction conditions.

| Reducing Agent | Typical Solvents | Expertise & Experience (Pros) | Trustworthiness (Cons/Considerations) |

| Sodium Borohydride (NaBH₄) | Methanol, Ethanol | Inexpensive and readily available.[11] | Can reduce the starting ketone if added too early.[6] Requires careful control of addition, often after imine formation is complete. |

| Sodium Cyanoborohydride (NaBH₃CN) | Methanol, THF | Highly selective for the iminium ion over the ketone, allowing for a one-pot procedure.[12] Stable in mildly acidic conditions.[12] | Highly toxic. Can liberate hydrogen cyanide (HCN) gas if the reaction becomes too acidic.[12] Requires careful pH monitoring and waste disposal. |

| Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF | Excellent selectivity, mild, and non-toxic.[7][13] Considered the modern standard for one-pot reductive aminations due to its safety and efficacy.[6][11] | Moisture-sensitive. Less compatible with protic solvents like methanol.[14] |

| Catalytic Hydrogenation (H₂/Catalyst) | Methanol, Ethanol | High atom economy, clean reaction with minimal byproducts. Scalable for industrial production. Common catalysts include Pd/C or Raney Nickel.[10][13][15] | Requires specialized hydrogenation equipment (pressurized vessel). Catalysts can be pyrophoric. |

Validated Experimental Protocols

The following protocols represent two robust and reliable methods for the synthesis of 4-aminotetrahydropyran hydrochloride.

Overall Synthetic Workflow

Caption: High-level workflow for the synthesis.

Protocol 1: Catalytic Hydrogenation with Ammonium Formate

This procedure, adapted from patent literature, is efficient and avoids the use of metal hydride reagents.[10]

Step-by-Step Methodology:

-

Reaction Setup: To a solution of tetrahydro-4H-pyran-4-one (e.g., 4.30 g, 43.0 mmol) in methanol (112 mL), add an aqueous solution (12.5 mL) of ammonium formate (25 g, 400 mmol). Stir until all solids dissolve.

-

Catalyst Addition: Carefully add 10% palladium on activated carbon (5.1 g) to the reaction mixture.

-

Reaction: Stir the suspension vigorously at room temperature overnight (approx. 16-20 hours). Monitor the reaction progress by TLC or GC-MS.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol.

-

Isolation of Free Base: Concentrate the filtrate under reduced pressure to remove the solvent.

-

Salt Formation: Add ethanol (100 mL) to the residue, followed by concentrated hydrochloric acid (7.5 mL).

-

Product Isolation: Distill off the solvent under reduced pressure. The resulting solid, 4-aminotetrahydropyran hydrochloride, can be collected by filtration and washed with diethyl ether to remove non-polar impurities.

Protocol 2: One-Pot Synthesis using Sodium Triacetoxyborohydride (STAB)

This method is a staple in modern medicinal chemistry for its mild conditions and operational simplicity.[7][11]

Step-by-Step Methodology:

-

Reaction Setup: In a flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tetrahydro-4H-pyran-4-one (e.g., 5.0 g, 50 mmol) and ammonium acetate (19.3 g, 250 mmol, 5 equivalents) in 1,2-dichloroethane (DCE, 200 mL).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (15.9 g, 75 mmol, 1.5 equivalents) portion-wise over 20-30 minutes. An exotherm may be observed; maintain the temperature below 30°C with a water bath if necessary.

-

Reaction: Stir the reaction mixture at room temperature for 12-18 hours. Monitor by TLC or LC-MS until the starting material is consumed.

-

Work-up: Quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir until gas evolution ceases. Separate the organic layer.

-

Extraction: Extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).

-

Isolation of Free Base: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-aminotetrahydropyran free base.

-

Salt Formation: Dissolve the crude amine in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Add a solution of 2 M HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Product Isolation: Collect the white precipitate by filtration, wash with cold diethyl ether, and dry under vacuum to afford pure 4-aminotetrahydropyran hydrochloride.

Product Characterization and Data

The final product should be a white to off-white crystalline solid.[16] Its identity and purity must be confirmed through standard analytical techniques.

Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 33024-60-1 | [17][18] |

| Molecular Formula | C₅H₁₂ClNO | [17] |

| Molecular Weight | 137.61 g/mol | [16][17] |

| Appearance | White crystalline powder | [16] |

Analytical Confirmation

-

¹H NMR: The proton NMR spectrum is a definitive tool for structural confirmation. Expected signals correspond to the protons on the pyran ring and the ammonium proton. A published spectrum shows characteristic multiplets for the axial and equatorial protons of the ring.[10][19]

-

Mass Spectrometry: Confirms the molecular weight of the free base (M+H⁺ = 102.09).

-

Infrared (IR) Spectroscopy: Shows characteristic stretches for N-H (amine salt) and C-O-C (ether) bonds.[10]

Safety and Handling

-

Personal Protective Equipment (PPE): Safety glasses, a lab coat, and appropriate chemical-resistant gloves are mandatory.

-

Ventilation: All operations should be conducted in a well-ventilated chemical fume hood.

-

Reagent Hazards:

-

Hydride reducing agents (NaBH₄, STAB) are water-reactive and can release flammable hydrogen gas. They should be handled and quenched with care.

-

Sodium cyanoborohydride is highly toxic. Acidic conditions can release lethal hydrogen cyanide gas.[12]

-

Concentrated hydrochloric acid is highly corrosive.

-

Chlorinated solvents like DCM and DCE are volatile and should be handled in a fume hood.

-

Conclusion

The synthesis of 4-aminotetrahydropyran hydrochloride via reductive amination of tetrahydro-4H-pyran-4-one is a robust and versatile transformation critical to the field of drug discovery. While several methods exist, the use of sodium triacetoxyborohydride represents a modern, safe, and efficient approach for lab-scale synthesis. For larger-scale operations, catalytic hydrogenation offers an economical and environmentally friendly alternative. A thorough understanding of the reaction mechanism and the rationale behind reagent selection, as detailed in this guide, empowers researchers to optimize this synthesis for their specific needs, ensuring the reliable production of this valuable chemical intermediate.

References

-

Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Reductive Amination - Common Conditions. Organic-reaction.com. [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Organic-chemistry.org. [Link]

-

Wikipedia. (2024). Reductive amination. Wikipedia. [Link]

-

Shokrolahi, A., Zali, A., & Keshavarz, M. H. (2010). Reductive amination of aldehydes and ketones by NaBH4 using carbon-based solid acid (CBSA) as catalyst. Taylor & Francis Online. [Link]

-

PubMed. (2018, February 14). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. PubMed. [Link]

-

Organic Chemistry Tutor. (n.d.). Reductive Amination. Organic Chemistry Tutor. [Link]

-

OUCI. (2010). Microwave-accelerated reductive amination between ketones and ammonium acetate. OUCI. [Link]

-

American Chemical Society. (n.d.). Synthesis of Primary Amines: First Homogeneously Catalyzed Reductive Amination with Ammonia. ACS Publications. [Link]

-

Myers, A. (n.d.). Myers Chem 115: Reductive Amination. Harvard University. [Link]

-

The Vespiary. (2012, July 22). reductive amination using ammonium acetate/NaBH4. The Vespiary. [Link]

- Google Patents. (n.d.). US7365215B2 - Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof.

-

YouTube. (2025, February 17). Reductive Amination | Synthesis of Amines. Organic Chemistry Tutor. [Link]

-

PubChem. (n.d.). 4-Aminotetrahydropyran hydrochloride. PubChem. [Link]

-

Wiley Online Library. (n.d.). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Wiley Online Library. [Link]

-

PubChem. (n.d.). 4-Aminotetrahydropyran. PubChem. [Link]

-

PubMed. (2017, April 1). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. PubMed. [Link]

-

ResearchGate. (n.d.). Tetrahydro-4 H -pyran-4-one: From the Laboratory Scale to Pilot Plant Manufacture. ResearchGate. [Link]

- Google Patents. (n.d.). US20100204470A1 - method for salt preparation.

- Google Patents. (n.d.). CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one.

-

National Institutes of Health. (2024, September 30). TiF4-mediated, one-pot, reductive amination of carboxylic acids with borane–ammonia. NIH. [Link]

-

Organic Chemistry Portal. (2023). One-Pot, Tandem Reductive Amination/Alkylation-Cycloamidation for Lactam Synthesis from Keto or Amino Acids. Organic Chemistry Portal. [Link]

-

ResearchGate. (2019, February). Synthesis of tetrahydro-4H-thiopyran-4-ones (microreview). ResearchGate. [Link]

-

ChemWhat. (n.d.). 4-Aminotetrahydropyran CAS#: 38041-19-9. ChemWhat. [Link]

Sources

- 1. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. CN103508990A - Synthesis method of tetrahydro-4H-pyran-4-one - Google Patents [patents.google.com]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. tandfonline.com [tandfonline.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Microwave-accelerated reductive amination between ketones and ammonium acetate [ouci.dntb.gov.ua]

- 10. 4-Aminotetrahydropyran hydrochloride synthesis - chemicalbook [chemicalbook.com]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 12. One of the reductants for reductive amination: sodium cyanoborohydride_Chemicalbook [chemicalbook.com]

- 13. Reductive amination - Wikipedia [en.wikipedia.org]

- 14. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 15. 4-Aminotetrahydropyran hydrochloride | 33024-60-1 [chemicalbook.com]

- 16. CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]

- 17. 4-Aminotetrahydropyran hydrochloride | C5H12ClNO | CID 44118693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. 4-Aminotetrahydropyran hydrochloride | 33024-60-1 [amp.chemicalbook.com]

- 19. 4-Aminotetrahydropyran(38041-19-9) 1H NMR [m.chemicalbook.com]

4-Aminotetrahydropyran hydrochloride molecular weight and formula

An In-depth Technical Guide to 4-Aminotetrahydropyran Hydrochloride

This guide provides a comprehensive technical overview of 4-Aminotetrahydropyran Hydrochloride, a pivotal building block in modern medicinal chemistry. Tailored for researchers, scientists, and drug development professionals, this document delves into its core physicochemical properties, synthesis, applications, and handling protocols, grounding all claims in authoritative data.

Core Compound Identity and Physicochemical Properties

4-Aminotetrahydropyran hydrochloride is the salt form of the parent amine, 4-Aminotetrahydropyran. The hydrochloride form enhances stability and aqueous solubility, making it more amenable for use in various synthetic and biological applications compared to its free base.[1] Its structure features a saturated six-membered ring containing an oxygen atom (a tetrahydropyran, or oxane, ring) with an amine group at the C4 position.[1] This non-aromatic, sp³-rich scaffold is of significant interest in drug discovery for creating molecules with improved three-dimensionality.[2][3]

The fundamental properties of this compound are summarized below.

| Property | Value | Source |

| Chemical Formula | C₅H₁₂ClNO | PubChem[4], Sigma-Aldrich[5] |

| Molecular Weight | 137.61 g/mol | PubChem[4], Sigma-Aldrich[5] |

| CAS Number | 33024-60-1 | ChemicalBook[6], PubChem[4] |

| IUPAC Name | oxan-4-amine;hydrochloride | PubChem[4] |

| Synonyms | Tetrahydro-2H-pyran-4-amine hydrochloride, Oxan-4-amine hydrochloride | CymitQuimica[1], Pharmaffiliates[7] |

| Appearance | White crystalline powder / Solid | CymitQuimica[1] |

| Purity | Typically ≥97% | CymitQuimica[1] |

Synthesis and Purification: A Validated Protocol

The synthesis of 4-Aminotetrahydropyran hydrochloride is most commonly achieved through the catalytic hydrogenation of a corresponding oxime precursor. This method is reliable and scalable for laboratory purposes.

Experimental Protocol: Synthesis via Catalytic Hydrogenation

This protocol describes the reduction of 4-(hydroxyimino)-3,5,6-trihydro-2H-pyran to the primary amine, followed by salt formation.

Step 1: Hydrogenation of the Oxime

-

Charge a hydrogenation vessel with 4-(hydroxyimino)-3,5,6-trihydro-2H-pyran (1 equivalent) and a suitable solvent such as ethanol.

-

Add a catalytic amount of Raney Nickel (typically 5-10% by weight). The choice of Raney Nickel is critical; it is a highly effective catalyst for the reduction of oximes to primary amines under moderate conditions.

-

Seal the vessel and purge with nitrogen gas before introducing hydrogen gas.

-

Pressurize the vessel with hydrogen (e.g., 90 psi) and maintain vigorous stirring at room temperature.[6][8]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is fully consumed (typically 24-72 hours).[6]

Step 2: Work-up and Isolation of the Free Base

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. This step must be performed with caution, as Raney Nickel can be pyrophoric when dry. The filter cake should be washed with the reaction solvent (ethanol or methanol) to ensure complete recovery of the product.[6]

-

Concentrate the filtrate under reduced pressure to yield the crude 4-Aminotetrahydropyran free base.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the crude amine in a minimal amount of a suitable solvent, such as methanol or dioxane.[6]

-

Add a solution of hydrochloric acid (e.g., 4 N HCl in dioxane or concentrated aqueous HCl) dropwise while stirring.[6] The addition of acid protonates the basic amine, initiating the precipitation of the hydrochloride salt.

-

Continue stirring, and cool the mixture in an ice bath if necessary to maximize precipitation.

-

Collect the resulting solid by vacuum filtration, wash with a cold, non-polar solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum to yield 4-Aminotetrahydropyran hydrochloride as a solid.

Role in Drug Discovery and Medicinal Chemistry

The tetrahydropyran (THP) motif is a privileged scaffold in medicinal chemistry. Its inclusion in drug candidates can improve pharmacokinetic properties such as solubility and metabolic stability. 4-Aminotetrahydropyran hydrochloride serves as a versatile building block for introducing this valuable scaffold.

Key Applications:

-

Scaffold for sp³-Rich Libraries: Modern drug discovery emphasizes the creation of molecules with greater three-dimensionality (higher sp³ character) to improve selectivity and reduce off-target effects.[2][3] 4-Aminotetrahydropyran hydrochloride is an ideal starting material for building libraries of such compounds.[2]

-

Peptidomimetics: The rigid cyclic structure can be used to mimic peptide turn structures, which is a common strategy for developing protease-resistant and orally bioavailable peptide-based drugs.[9]

-

Intermediate for Complex Molecules: The primary amine serves as a synthetic handle for a wide range of chemical transformations, including amidation, alkylation, and reductive amination, allowing for its incorporation into more complex target molecules.[9][10]

Safety, Handling, and Storage

Proper handling of 4-Aminotetrahydropyran hydrochloride is essential for laboratory safety. The compound presents several hazards that require appropriate precautions.

GHS Hazard Classification:

Handling and Personal Protective Equipment (PPE):

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Eye/Face Protection: Wear tight-sealing safety goggles or a face shield.[11]

-

Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat to prevent skin contact.[12]

-

Respiratory Protection: If dusts are generated, use a NIOSH/MSHA-approved respirator.[11]

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[11]

-

Keep away from incompatible materials such as strong oxidizing agents and acids.[11][13]

References

-

4-Aminotetrahydropyran hydrochloride. (n.d.). PubChem. Retrieved from [Link]

-

Cas 39124-20-4, 4-AMINO-TETRAHYDRO-PYRAN-4-CARBOXYLIC ACID. (n.d.). LookChem. Retrieved from [Link]

-

Nortcliffe, A., Milne, G. D. S., Hamza, D., & Moody, C. J. (2017). Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. Bioorganic & Medicinal Chemistry, 25(7), 2218–2225. Retrieved from [Link]

-

Tetrahydro-2H-pyran-4-amine Hydrochloride | 33024-60-1. (n.d.). Pharmaffiliates. Retrieved from [Link]

- Process for preparing 4-aminotetrahydropyran compound and an acid salt thereof. (n.d.). Google Patents.

-

4-Aminotetrahydropyran. (n.d.). PubChem. Retrieved from [Link]

-

Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]

- 2. Synthesis of 4-aminotetrahydropyran scaffolds for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 4-Aminotetrahydropyran hydrochloride | C5H12ClNO | CID 44118693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-aminotetrahydropyran hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-Aminotetrahydropyran hydrochloride | 33024-60-1 [chemicalbook.com]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. 4-Aminotetrahydropyran hydrochloride | 33024-60-1 [amp.chemicalbook.com]

- 9. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1 | Benchchem [benchchem.com]

- 10. chemimpex.com [chemimpex.com]

- 11. fishersci.com [fishersci.com]

- 12. Page loading... [wap.guidechem.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Solubility of 4-Aminotetrahydropyran Hydrochloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

4-Aminotetrahydropyran hydrochloride is a pivotal building block in contemporary medicinal chemistry, valued for its saturated heterocyclic scaffold. Its solubility is a critical parameter that dictates its utility in synthesis, formulation, and biological screening. This guide provides a comprehensive analysis of the physicochemical principles governing the solubility of this salt in organic solvents. While specific quantitative data is sparse in public literature, this document synthesizes foundational chemical theories with actionable experimental protocols, empowering researchers to accurately determine solubility in their specific applications. We will delve into the molecular characteristics of 4-aminotetrahydropyran hydrochloride, predict its behavior in various solvent classes, and provide a robust, self-validating methodology for its quantitative measurement.

Introduction: The Significance of 4-Aminotetrahydropyran Hydrochloride

The tetrahydropyran (THP) moiety is a privileged scaffold in drug discovery, appearing in numerous approved therapeutics. It serves as a metabolically stable, hydrophilic replacement for more labile or lipophilic groups, often improving the pharmacokinetic profile of a drug candidate. 4-Aminotetrahydropyran hydrochloride (MW: 137.61 g/mol , CAS: 33024-60-1) provides a key entry point for introducing this scaffold, presenting a primary amine for a wide array of synthetic transformations.[1]

As a hydrochloride salt, the compound's physical properties, particularly solubility, are markedly different from its free base form.[2][3] Understanding and quantifying this solubility is not a trivial pursuit; it is a cornerstone for:

-

Reaction Homogeneity: Ensuring the compound is fully dissolved in a reaction solvent is crucial for achieving predictable kinetics and complete conversion.

-

Purification and Crystallization: Selecting appropriate solvent and anti-solvent systems for purification relies on differential solubility.

-

Formulation Development: For pre-clinical studies, creating stable solutions at desired concentrations in pharmaceutically acceptable vehicles is paramount.

-

High-Throughput Screening (HTS): Stock solution preparation in solvents like DMSO is the first step in most screening campaigns.

This guide will first explore the theoretical basis of its solubility and then provide a practical framework for its empirical determination.

Theoretical Framework for Solubility

The solubility of 4-aminotetrahydropyran hydrochloride is a function of its molecular structure and the physicochemical properties of the solvent. The principle of "like dissolves like" is the guiding tenet.

Molecular Structure Analysis

4-Aminotetrahydropyran hydrochloride is an ionic compound, existing as an equilibrium between the protonated ammonium cation and the chloride anion. This ionic nature is the dominant factor governing its solubility.

Caption: Key molecular features of 4-aminotetrahydropyran hydrochloride influencing solubility.

-

Ionic Nature: As a salt, it has a high lattice energy that must be overcome by the solvent. This requires solvents with a high dielectric constant that can effectively shield the positive (ammonium) and negative (chloride) charges from each other.[4]

-

Hydrogen Bonding: The protonated amine (-NH₃⁺) is a potent hydrogen bond donor. The ether oxygen within the tetrahydropyran ring and the chloride anion are hydrogen bond acceptors.[2][3] Solvents that can participate in hydrogen bonding (protic solvents) will form strong intermolecular interactions, favoring dissolution.

-

Polarity: The ether functional group introduces polarity to the otherwise aliphatic ring structure.

Solvent Classification and Predicted Solubility

Based on the molecular features, we can predict the solubility of 4-aminotetrahydropyran hydrochloride in different classes of organic solvents.

| Solvent Class | Representative Solvents | Key Properties | Predicted Solubility |

| Polar Protic | Water, Methanol, Ethanol | High dielectric constant, strong H-bond donors/acceptors | High. These solvents can effectively solvate both the cation and anion through ion-dipole interactions and hydrogen bonding. Water is expected to be an excellent solvent.[3][5] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High dielectric constant, H-bond acceptors only | Moderate to High. Solvents like DMSO and DMF are excellent at solvating cations and have high polarity, making them good candidates. Solubility may be lower than in protic solvents as they are less effective at solvating the chloride anion. |

| Low Polarity Ethers | THF, Diethyl Ether | Low dielectric constant, H-bond acceptors | Low to Insoluble. The low polarity is insufficient to overcome the crystal lattice energy of the salt. The ether oxygen can act as a hydrogen bond acceptor, but this interaction is weak. |

| Non-Polar | Hexanes, Toluene | Very low dielectric constant, no H-bonding | Insoluble. These solvents lack any significant interactions with the ionic salt. |

Experimental Determination of Solubility

Given the absence of readily available quantitative data, an empirical approach is necessary. The following protocol describes a robust method for determining the equilibrium solubility of 4-aminotetrahydropyran hydrochloride. This method is a self-validating system as it relies on reaching a true equilibrium state.

Principle: The Equilibrium Saturation Method

The principle is to create a saturated solution in the solvent of interest at a controlled temperature.[2][6] By adding an excess of the solid solute to the solvent, the system is allowed to reach equilibrium, where the rate of dissolution equals the rate of precipitation. The concentration of the solute in the supernatant is then measured, which corresponds to its solubility.

Caption: Experimental workflow for equilibrium solubility determination.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

4-Aminotetrahydropyran hydrochloride (purity >97%)

-

Organic solvents of interest (HPLC grade or higher)

-

Analytical balance

-

Vials with screw caps (e.g., 4 mL or 20 mL scintillation vials)

-

Magnetic stirrer and stir bars, or a thermostatted shaker

-

Centrifuge with appropriate vial adapters

-

Syringe filters (0.22 µm, ensure chemical compatibility with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system with a suitable detector (e.g., UV, ELSD, or MS).

Procedure:

-

Preparation of Slurries: a. To a series of labeled vials, add an excess of 4-aminotetrahydropyran hydrochloride. A general starting point is ~50-100 mg of solid. The key is to ensure undissolved solid remains at equilibrium. b. Accurately add a known volume (e.g., 1.0 or 2.0 mL) of the desired organic solvent to each vial. c. Cap the vials tightly to prevent solvent evaporation.

-

Equilibration: a. Place the vials in a thermostatted shaker or on a magnetic stir plate. Maintain a constant temperature (e.g., 25 °C). b. Stir the slurries vigorously for a sufficient period to ensure equilibrium is reached. A minimum of 24 hours is recommended.[6] Preliminary experiments can be run at 24, 48, and 72 hours to confirm that the measured concentration does not change, thus validating the equilibration time.[2]

-

Phase Separation: a. After equilibration, allow the vials to stand undisturbed for at least 30 minutes to let the excess solid settle. b. To obtain a clear, particle-free supernatant, either: i. Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes). ii. Filter the supernatant using a chemically compatible syringe filter (0.22 µm). This is often the preferred method to ensure no fine particulates are carried over.

-

Sample Preparation for Analysis: a. Immediately after separation, carefully pipette a known volume of the clear supernatant (e.g., 100 µL). b. Dilute the aliquot quantitatively with a suitable mobile phase or solvent into a volumetric flask to a concentration that falls within the linear range of the analytical method.

-

Quantification: a. Prepare a set of calibration standards of 4-aminotetrahydropyran hydrochloride of known concentrations. b. Analyze the calibration standards and the diluted sample by a validated HPLC/UPLC method. Since the analyte lacks a strong chromophore, an Evaporative Light Scattering Detector (ELSD), Charged Aerosol Detector (CAD), or Mass Spectrometer (MS) is ideal. c. Construct a calibration curve by plotting the detector response versus concentration. d. Determine the concentration of the diluted sample from the calibration curve.

-

Calculation of Solubility: a. Calculate the original concentration in the saturated supernatant, accounting for the dilution factor. b. Express the solubility in desired units, such as mg/mL or mol/L.

Solubility (mg/mL) = [Concentration from curve (mg/mL)] x [Dilution Factor]

Conclusion and Field-Proven Insights

As a Senior Application Scientist, my experience underscores that while theoretical predictions are invaluable for initial solvent selection, they are no substitute for meticulous experimental determination. The solubility of an amine salt like 4-aminotetrahydropyran hydrochloride can be surprisingly sensitive to minor impurities, such as water content in the organic solvent, which can significantly increase solubility in otherwise poor solvents.

This guide provides the foundational knowledge and a practical, robust protocol for any researcher working with 4-aminotetrahydropyran hydrochloride. By understanding the interplay of its ionic and polar nature with solvent properties, and by employing the equilibrium saturation method, scientists can ensure their experimental design is built on a solid foundation of accurate physical data. This diligence at the outset prevents downstream issues in synthesis, purification, and formulation, ultimately accelerating the drug development process.

References

-

PubChem. 4-Aminotetrahydropyran hydrochloride. National Center for Biotechnology Information. [Link]

-

Moorpark College. Experiment 13 – Properties of Amines and Amides. [Link]

-

Solubility of Things. Propylamine hydrochloride. [Link]

-

ACS Publications. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. [Link]

-

University of Waterloo. Solubility of Organic Compounds. [Link]

-

National Center for Biotechnology Information. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. PMC. [Link]

-

Sarthaks eConnect. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Sciencemadness.org. Solubility of organic amine salts. [Link]

-

Quora. Are amines soluble in organic solvents?. [Link]

Sources

- 1. 4-Aminotetrahydro-2H-pyran-4-carboxylic acid hydrochloride | 217299-03-1 | Benchchem [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. CAS 33024-60-1: Tetrahydro-2H-pyran-4-amine hydrochloride [cymitquimica.com]

- 4. caymanchem.com [caymanchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]

Safeguarding the Integrity of 4-Aminotetrahydropyran Hydrochloride: A Technical Guide to Stability and Storage

Abstract

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 4-Aminotetrahydropyran hydrochloride (4-ATHP-HCl), a critical building block in contemporary drug discovery and development. Addressing the needs of researchers, scientists, and drug development professionals, this document delves into the chemical and physical properties of 4-ATHP-HCl, elucidates its potential degradation pathways, and furnishes detailed protocols for robust stability assessment. By integrating field-proven insights with established scientific principles, this guide aims to be an indispensable resource for ensuring the long-term integrity and reliability of this vital chemical intermediate.

Introduction: The Pivotal Role of 4-Aminotetrahydropyran Hydrochloride in Medicinal Chemistry

4-Aminotetrahydropyran hydrochloride is a versatile saturated heterocyclic amine that has gained significant traction in the synthesis of novel therapeutic agents. Its tetrahydropyran ring is a favored scaffold in medicinal chemistry, often employed to enhance aqueous solubility, modulate lipophilicity, and improve the pharmacokinetic profile of drug candidates. The hydrochloride salt form of 4-aminotetrahydropyran offers improved handling and solubility characteristics compared to its free base. However, as with many amine hydrochlorides, ensuring the chemical stability of 4-ATHP-HCl is paramount to the success of synthetic campaigns and the quality of the resulting active pharmaceutical ingredients (APIs). This guide provides the foundational knowledge and practical methodologies to maintain the purity and stability of this key synthetic intermediate.

Physicochemical Properties of 4-Aminotetrahydropyran Hydrochloride

A thorough understanding of the fundamental physicochemical properties of 4-Aminotetrahydropyran hydrochloride is the first line of defense against its degradation. These properties dictate its handling, storage, and formulation strategies.

| Property | Value | Source |

| Chemical Formula | C₅H₁₂ClNO | [1] |

| Molecular Weight | 137.61 g/mol | [1] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 230-250 °C | [2] |

| Solubility | Soluble in water | Inferred from hydrochloride salt nature |

| pKa (of conjugate acid) | ~9.63 (Predicted for free amine) | [3] |

Intrinsic Stability and Potential Degradation Pathways

4-Aminotetrahydropyran hydrochloride, while relatively stable under ideal conditions, is susceptible to degradation through several mechanisms. Its key vulnerabilities stem from its hygroscopicity, and the reactivity of the secondary amine and the ether linkage within the tetrahydropyran ring.

Hygroscopicity and Hydrolysis

As a hydrochloride salt, 4-ATHP-HCl is hygroscopic , meaning it readily absorbs moisture from the atmosphere. This absorbed water can act as a medium for chemical reactions and can lead to the dissociation of the salt, potentially impacting its physical and chemical stability. While the ether linkage in the tetrahydropyran ring is generally stable, it can undergo acid-catalyzed cleavage under harsh acidic conditions and elevated temperatures, leading to ring-opening.

Oxidation

The secondary amine functionality in 4-Aminotetrahydropyran is susceptible to oxidation . Oxidizing agents, including atmospheric oxygen over prolonged periods, can lead to the formation of various degradation products. The primary oxidative degradation pathway is likely the formation of the corresponding N-oxide . Further oxidation could potentially lead to the formation of nitrones or other oxygenated species.

Photodegradation

Exposure to light, particularly ultraviolet (UV) radiation, can provide the energy to initiate photochemical reactions. For cyclic ethers, this can involve the formation of radical intermediates, which may lead to ring-opening or the formation of various photolytic degradation products. While specific data for 4-ATHP-HCl is limited, it is prudent to protect it from light to prevent potential degradation.

Thermal Degradation

At elevated temperatures, cyclic amines can undergo thermal degradation . For related cyclic amines like piperazine, ring-opening has been observed at temperatures between 150-165°C. While the melting point of 4-ATHP-HCl is significantly higher, prolonged exposure to high temperatures, even below its melting point, could lead to slow decomposition.

Figure 1: Potential Degradation Pathways of 4-Aminotetrahydropyran Hydrochloride.

Recommended Storage and Handling Conditions

Based on its chemical properties and potential for degradation, the following storage and handling conditions are recommended to maintain the integrity of 4-Aminotetrahydropyran hydrochloride:

-

Temperature: Store in a cool, dry place. Recommended storage temperatures are typically at room temperature (20-25°C). Always refer to the supplier's specific recommendations on the product label.

-

Atmosphere: Due to its hygroscopic and air-sensitive nature, it is highly recommended to store 4-ATHP-HCl under an inert atmosphere (e.g., argon or nitrogen).

-

Container: Keep the container tightly closed to prevent moisture ingress and exposure to air. Containers should be made of a non-reactive material.

-

Light: Protect from light by storing in an opaque or amber-colored container in a dark location.

-

Incompatibilities: Avoid storage near strong oxidizing agents and strong bases.

Experimental Protocols for Stability Assessment

A robust stability assessment program is crucial for understanding the degradation profile of 4-Aminotetrahydropyran hydrochloride and for developing stability-indicating analytical methods. This involves subjecting the compound to forced degradation studies under various stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines.

Forced Degradation (Stress Testing) Protocol

The goal of a forced degradation study is to generate degradation products to a level of 5-20%, which allows for the development and validation of a stability-indicating analytical method.

5.1.1. General Sample Preparation:

Prepare a stock solution of 4-Aminotetrahydropyran hydrochloride in a suitable solvent (e.g., water or methanol) at a concentration of approximately 1 mg/mL.

5.1.2. Stress Conditions:

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M hydrochloric acid (HCl).

-

Incubate the solution at 60°C for 24 hours.

-

At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M sodium hydroxide (NaOH), and dilute with the mobile phase for analysis.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 0.1 M sodium hydroxide (NaOH).

-

Incubate the solution at 60°C for 24 hours.

-

At appropriate time points, withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide (H₂O₂).

-

Keep the solution at room temperature for 24 hours, protected from light.

-

At appropriate time points, withdraw an aliquot and dilute with the mobile phase for analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid 4-Aminotetrahydropyran hydrochloride in a controlled temperature oven at 80°C for 48 hours.

-

At appropriate time points, withdraw samples, dissolve in the mobile phase to a known concentration, and analyze.

-

-

Photostability:

-

Expose a solid sample and a solution sample of 4-Aminotetrahydropyran hydrochloride to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

Analyze the samples after a specified duration of exposure.

-

Figure 2: Workflow for Forced Degradation Studies of 4-Aminotetrahydropyran Hydrochloride.

Stability-Indicating Analytical Method

A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active ingredient and the increase in the amount of degradation products over time. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.

5.2.1. HPLC-UV Method for Purity and Degradation Product Analysis:

-

Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

-

Mobile Phase: A gradient elution is recommended to separate the polar parent compound from potentially less polar degradation products.

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: Acetonitrile

-

-

Gradient Program: A typical gradient could be:

-

0-5 min: 5% B

-

5-20 min: 5% to 95% B

-

20-25 min: 95% B

-

25-30 min: 95% to 5% B

-

30-35 min: 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the amine functionality which lacks a strong chromophore.

-

Injection Volume: 10 µL

5.2.2. Method Validation:

The developed HPLC method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness. The specificity is demonstrated by the ability of the method to resolve the main peak from all degradation product peaks.

Structural Elucidation of Degradation Products

Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for identifying and characterizing the structures of the degradation products observed in the HPLC analysis.

-

LC-MS: By coupling the HPLC system to a mass spectrometer, the molecular weight of each degradation product can be determined, providing crucial information for its identification. Fragmentation patterns from tandem MS (MS/MS) can further aid in structural elucidation.

-

NMR: For significant degradation products, isolation via preparative HPLC followed by NMR analysis (¹H, ¹³C, and 2D-NMR) can provide unambiguous structural confirmation.

Data Interpretation and Mass Balance

A critical aspect of stability studies is the concept of mass balance . The sum of the assay of the parent compound and the levels of all degradation products should ideally be close to 100% of the initial concentration. A significant deviation from 100% may indicate the formation of non-chromophoric or volatile degradation products not detected by the HPLC-UV method, or incomplete elution of degradants from the column.

Conclusion: A Proactive Approach to Stability